(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a carbohydrazide moiety and aromatic groups. Its structure includes:
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-31-23-13-18(10-11-22(23)32-16-17-7-3-2-4-8-17)20-14-21(28-27-20)24(30)29-26-15-19-9-5-6-12-25-19/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLOVVESIEQOI-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Its unique structure, which incorporates multiple functional groups, suggests a potential for various biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources of scientific literature.
Chemical Structure and Properties
The compound features a pyrazole ring with a carbohydrazide moiety at the 5-position and a phenyl group with a benzyloxy substituent at the 3-position. The presence of methoxy and pyridine groups further enhances its chemical diversity. The molecular formula is with a molecular weight of approximately 406.45 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent reactions may involve substitution to introduce the benzyloxy and methoxy groups.
- Final Coupling : The final product is obtained through coupling reactions that link the pyridine moiety to the pyrazole structure.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. One study reported an IC50 value of 2.13 µM against MCF-7 cells for an analog compound .
- Antimicrobial Activity : Pyrazole derivatives are also noted for their antimicrobial properties. Studies have indicated that certain compounds within this class exhibit significant activity against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have been identified as COX-2 inhibitors, which could provide therapeutic benefits in inflammatory conditions .
Case Studies
- Cytotoxicity Evaluation : In vitro studies have shown that specific analogs of pyrazole derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. For example, compound 5o demonstrated an IC50 value of 4.34 µM against SiHa cells without significant toxicity to HEK293T normal cells .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions at the colchicine-binding site of tubulin proteins, revealing insights into the mechanism by which these compounds exert their anticancer effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Benzyloxy groups generally increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Hydrazone Moiety Variations
Key Observations :
- Pyridin-2-ylmethylene in the target compound offers a hydrogen-bond acceptor at position 1 of the pyridine, favoring interactions with residues like serine or threonine in enzymes .
- Trimethoxybenzylidene groups (e.g., in ) introduce polarity but may sterically hinder interactions with flat binding sites.
Computational Studies
- DFT calculations on similar compounds (e.g., ) reveal that substituents like benzyloxy and methoxy alter HOMO-LUMO gaps, influencing reactivity. For example:
- The target compound’s HOMO is localized on the pyrazole and hydrazone moieties, suggesting nucleophilic attack sites.
- NBO analysis predicts strong intramolecular charge transfer between the methoxy oxygen and aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
